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Compound of Interest

Compound Name: TDRL-551

Cat. No.: B10829901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the small molecule

inhibitor TDRL-551 and its specific interaction with Replication Protein A (RPA). TDRL-551 has

emerged as a potent inhibitor of the RPA-DNA interaction, with significant potential as a single-

agent anticancer therapeutic and as a sensitizer for platinum-based chemotherapies. This

document details the quantitative data, experimental protocols, and cellular pathways

associated with TDRL-551's mechanism of action.

Quantitative Analysis of TDRL-551 Activity
TDRL-551, an analog of the previously identified RPA inhibitor TDRL-505, demonstrates

significantly enhanced potency in both biochemical and cellular assays. Its primary mechanism

is the direct inhibition of the RPA-DNA interaction, specifically targeting the major DNA binding

domains A and B (DBD-A/B) within the RPA70 subunit.

Table 1: In Vitro and Cellular IC50 Values for TDRL-551 and TDRL-505

Compound In Vitro IC50 (µM)a
Cellular IC50 (µM)b (A2780
cell line)

TDRL-551 18 25

TDRL-505 38 55
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a Determined by Electrophoretic Mobility Shift Assay (EMSA).[1] b Determined by clonogenic

survival assays.[1]

Table 2: Single Agent Activity of TDRL-551 in Various Cancer Cell Lines

Cell Line Cancer Type Cellular IC50 (µM)a

A2780
Epithelial Ovarian Cancer

(EOC)
25

SKOV3 EOC (recurrent, post-platinum) Data not available

OVCA429 EOC (recurrent, post-platinum) Data not available

A2780 (Cisplatin Resistant) EOC (cisplatin resistant) Data not available

H460
Non-Small Cell Lung Cancer

(NSCLC)
Data not available

a Determined by clonogenic survival assays.[1]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

specificity and efficacy of TDRL-551.

Electrophoretic Mobility Shift Assay (EMSA) for RPA-
DNA Binding Inhibition
This assay is used to determine the in vitro inhibitory activity of compounds on the RPA-DNA

interaction.

Reaction Mixture:

25 nM purified human RPA protein

25 nM 5'-[32P]-labeled 34-base pair single-stranded DNA (ssDNA) oligonucleotide

Varying concentrations of TDRL-551 (e.g., 1–125 µM) or DMSO (vehicle control)
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Binding buffer (specific composition may vary, but typically contains buffer salts,

dithiothreitol, and a non-specific competitor DNA like sheared salmon sperm DNA to

reduce non-specific binding).

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g.,

15-30 minutes) to allow for protein-DNA binding and inhibitor interaction.

Electrophoresis: The samples are loaded onto a native polyacrylamide gel and subjected to

electrophoresis. The gel is run at a constant voltage in a cold room or with a cooling system

to prevent denaturation of the protein-DNA complexes.

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize

the radiolabeled DNA. The free DNA will migrate faster than the RPA-bound DNA, resulting

in a "shift" in the band position.

Quantification: The intensity of the shifted and unshifted bands is quantified using

densitometry software. The percentage of inhibition is calculated for each inhibitor

concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

[1]

Clonogenic Survival Assay for Cellular Activity
This assay assesses the long-term proliferative capacity of cancer cells after treatment with an

inhibitor.

Cell Plating: Cancer cells (e.g., A2780) are seeded at a low density in 6-well plates and

allowed to attach overnight.

Treatment: The cells are treated with varying concentrations of TDRL-551 (e.g., 1–200 µM)

or vehicle control for a specified duration (e.g., 24 hours).

Colony Formation: After treatment, the drug-containing medium is removed, and the cells are

washed and incubated in fresh medium for a period of 7-14 days to allow for colony

formation.

Staining and Counting: The colonies are fixed with a solution of methanol and acetic acid

and then stained with crystal violet. Colonies containing 50 or more cells are counted.
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Data Analysis: The surviving fraction of cells for each treatment is calculated relative to the

vehicle-treated control. The cellular IC50 value is determined by plotting the surviving

fraction against the drug concentration and fitting the data to a dose-response curve.[1]

In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo anti-cancer

activity of TDRL-551.

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are

commonly used. All animal procedures must be approved by an Institutional Animal Care

and Use Committee (IACUC).

Tumor Implantation: Human cancer cells (e.g., H460 NSCLC cells) are harvested,

resuspended in a suitable medium (e.g., a mixture of media and Matrigel), and injected

subcutaneously into the flank of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The

tumor volume is measured regularly using calipers (volume = (length × width2) / 2). Once

tumors reach a predetermined size, the mice are randomized into treatment groups.

Treatment Regimen:

Vehicle Control: Administered according to the same schedule as the treatment groups.

TDRL-551: Administered via intraperitoneal (IP) injection at a specified dose and schedule

(e.g., 200 mg/kg, twice weekly). The formulation for injection may consist of DMSO, Tween

80, and PBS.[1]

Chemotherapeutic Agent (e.g., Carboplatin): Administered via IP injection at a specified

dose and schedule.

Combination Therapy: TDRL-551 and the chemotherapeutic agent are administered

according to their respective schedules.

Monitoring: The tumor volume and body weight of the mice are monitored regularly

throughout the study.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at a specified time point. The tumors are then excised and weighed.

Data Analysis: The tumor growth inhibition for each treatment group is calculated and

compared to the vehicle control group. Statistical analysis is performed to determine the

significance of the observed differences.

Signaling Pathways and Experimental Workflows
The inhibition of the RPA-DNA interaction by TDRL-551 has significant downstream

consequences, particularly in the context of the DNA Damage Response (DDR) and cell cycle

progression.

TDRL-551 Mechanism of Action
TDRL-551 directly binds to RPA, preventing its association with single-stranded DNA. This is a

critical step in various DNA metabolic processes.

Normal Binding
TDRL-551

Replication Protein A (RPA)

Binds to
DBD-A/B

Inhibition

Single-Stranded DNA (ssDNA)

Binds to

RPA-ssDNA Complex

Prevents Formation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10829901?utm_src=pdf-body
https://www.benchchem.com/product/b10829901?utm_src=pdf-body
https://www.benchchem.com/product/b10829901?utm_src=pdf-body
https://www.benchchem.com/product/b10829901?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: TDRL-551 directly inhibits the formation of the RPA-ssDNA complex.

Experimental Workflow for In Vitro Inhibition Analysis
The following workflow outlines the process of identifying and characterizing an RPA inhibitor

like TDRL-551.
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Caption: Workflow for the discovery and validation of RPA inhibitors.
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TDRL-551's Impact on the DNA Damage Response and
Synergy with Cisplatin
By inhibiting RPA, TDRL-551 disrupts the repair of DNA damage induced by agents like

cisplatin, leading to a synergistic cytotoxic effect.
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Caption: TDRL-551 enhances cisplatin-induced cell death by inhibiting DNA repair.

Logical Relationship of TDRL-551's Effects on Cell Cycle
and Replication
Inhibition of RPA by TDRL-551 can lead to cell cycle arrest, primarily affecting the G1 to S

phase transition.
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Caption: TDRL-551-mediated RPA inhibition leads to cell cycle arrest at the G1/S transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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